2-Chloro-3-iodo-5-methoxypyridine
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Overview
Description
2-Chloro-3-iodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-3-iodo-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Industry: Used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-5-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-iodo-3-methoxypyridine
- 2,5-Dichloro-6-iodo-3-methoxypyridine
- 6-Chloro-2-iodo-3-methylpyridine
Uniqueness
The presence of both chlorine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5ClINO |
---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
2-chloro-3-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5ClINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
InChI Key |
ZMACILLXAYNCOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)I |
Origin of Product |
United States |
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